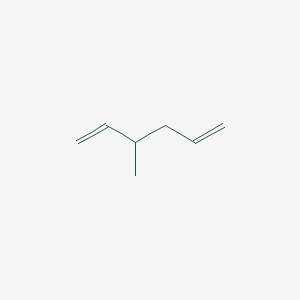

3-Methyl-1,5-hexadiene

概要

説明

3-Methyl-1,5-hexadiene is an organic compound with the molecular formula C₇H₁₂. It is a colorless liquid that is highly unstable and prone to polymerization and natural oxidation . This compound is characterized by its pungent odor and is flammable. It is insoluble in water but soluble in some organic solvents .

Synthetic Routes and Reaction Conditions:

-

Laboratory-Scale Preparation: One common method involves the reductive coupling of allyl chloride using magnesium. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ] This method is efficient for small-scale synthesis .

-

Industrial Production Methods: Industrially, this compound can be produced by the ethenolysis of 1,5-cyclooctadiene. The reaction is catalyzed by rhenium heptoxide on alumina: [ (\text{CH}_2\text{CH=CHCH}_2)_2 + 2 \text{CH}_2=\text{CH}_2 \rightarrow 2 (\text{CH}_2)_2\text{CH=CH}_2 ] This method is more suitable for large-scale production .

化学反応の分析

Sigmatropic Rearrangements

3-Methyl-1,5-hexadiene undergoes -sigmatropic hydrogen shifts, a symmetry-allowed suprafacial process involving three electron pairs (two π bonds and one σ bond). These rearrangements are thermally activated and occur via cyclic transition states . For example:

-

Thermal isomerization : Heating 5-methyl-1,3-cyclopentadiene derivatives leads to positional isomerization, producing mixtures of 1-methyl-, 2-methyl-, and 5-methyl-isomers .

-

Deuterium scrambling : Thermal treatment of isotopically labeled analogs redistributes deuterium across the molecule, confirming the -shift mechanism .

Cope and Oxy-Cope Rearrangements

The compound participates in Cope rearrangements , converting 1,5-dienes into isomeric dienes via a six-membered cyclic transition state. A modified variant, the Oxy-Cope rearrangement , involves a hydroxyl group adjacent to the diene system :

-

Deprotonation with potassium hydride (KH) forms an oxy-anion.

-

Rearrangement yields an enol intermediate.

-

Acidic workup produces an aldehyde.

Conditions :

Hydroxyl Radical (˙OH) Reactions

In gas-phase atmospheric chemistry, this compound reacts with hydroxyl radicals via H-atom abstraction or addition pathways. Kinetic studies reveal:

| Parameter | Value (273–318 K) |

|---|---|

| Rate coefficient (k) | 2.1 × 10⁻¹⁰ cm³/molecule·s |

| Activation enthalpy (ΔH‡) | -7.99 kJ/mol |

| Activation entropy (ΔS‡) | -42.1 J/(mol·K) |

The negative ΔH‡ indicates an exothermic reaction, with reactivity influenced by conjugation effects .

Olefin Disproportionation

Industrial synthesis of this compound involves ethenolysis of 1,5-cyclooctadiene catalyzed by rhenium heptoxide (Re₂O₇) on alumina :

Optimized Conditions :

| Parameter | Selectivity to 1,5-Hexadiene |

|---|---|

| High ethylene ratio | >80% |

| Low space velocity | 70–75% |

Electrophilic Additions

The conjugated diene system undergoes 1,2- and 1,4-additions with electrophiles like halogens. For example:

-

Bromination : Adds bromine across adjacent double bonds, forming dibromides.

-

Hydrohalogenation : HCl or HBr addition produces allylic halides, with regioselectivity governed by carbocation stability.

Polymerization

This compound polymerizes under radical-initiated conditions due to its electron-rich structure. The process is highly exothermic and requires inhibitors (e.g., hydroquinone) to control chain propagation.

科学的研究の応用

Scientific Research Applications

1. Precursor in Organic Synthesis

3-Methyl-1,5-hexadiene serves as a valuable intermediate in the synthesis of various organic compounds. It is often involved in reactions that lead to the formation of larger and more complex molecules. For instance, it can be used to synthesize cyclic compounds through Diels-Alder reactions or other cycloaddition processes .

2. Study of Thermal Rearrangement

Research has indicated that this compound undergoes thermal rearrangement, which is crucial for understanding reaction mechanisms in organic chemistry. Studies have focused on the kinetics of these rearrangements, providing insights into the stability and reactivity of diene compounds .

3. Material Science

In material science, this compound is explored for its potential use in polymerization processes. The compound can be polymerized to produce materials with desirable properties for various applications, including coatings and adhesives .

4. Environmental Studies

The compound's behavior in environmental contexts has been a subject of interest, particularly regarding its volatility and potential effects as a volatile organic compound (VOC). Understanding its degradation pathways can aid in assessing environmental impacts .

Case Study 1: Synthesis of Cyclic Compounds

In a study published by the American Chemical Society, researchers utilized this compound as a starting material for synthesizing cyclic compounds through Diels-Alder reactions. The efficiency of the reaction was evaluated under different conditions, showcasing the compound's versatility as a synthetic intermediate .

Case Study 2: Thermal Rearrangement Kinetics

A detailed investigation into the thermal rearrangement of this compound revealed significant insights into its reaction kinetics. The study measured activation energies and provided a comprehensive analysis of the product distribution resulting from various thermal conditions .

Data Tables

| Property | Value |

|---|---|

| Boiling Point | 92 °C |

| Density | 0.712 g/mL at 25 °C |

| Refractive Index | 1.417 |

| Flash Point | -12 °C (closed cup) |

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for cyclic compounds |

| Thermal Rearrangement | Kinetics studies on rearrangement mechanisms |

| Material Science | Polymerization for coatings and adhesives |

| Environmental Chemistry | Assessment of VOC behavior and degradation |

作用機序

The mechanism of action of 3-Methyl-1,5-hexadiene in chemical reactions often involves the formation of reactive intermediates such as carbocations and radicals. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can then undergo nucleophilic attack to form the final product . In oxidation reactions, the compound reacts with oxidizing agents to form epoxides through a concerted mechanism involving the transfer of oxygen atoms .

類似化合物との比較

3-Methyl-1,5-hexadiene can be compared with other similar compounds such as:

1,5-Hexadiene: This compound has a similar structure but lacks the methyl group at the third position.

2,4-Hexadiene: Another similar compound, which differs in the position of the double bonds.

The presence of the methyl group in this compound makes it more prone to polymerization and oxidation, highlighting its unique reactivity compared to its analogs .

生物活性

3-Methyl-1,5-hexadiene, an organic compound with the molecular formula C₇H₁₂, is a colorless liquid that exhibits notable biological activity and chemical reactivity. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₂

- Molecular Weight : 96.17 g/mol

- CAS Number : 1541-33-9

- IUPAC Name : 3-methylhexa-1,5-diene

- Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates such as carbocations and radicals during chemical reactions. These intermediates can participate in electrophilic addition reactions, leading to various biological interactions. The compound's reactivity also results in its susceptibility to oxidation and polymerization under certain conditions .

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties. A study conducted on the volatile compounds emitted by Trichoderma harzianum, a biocontrol fungus, identified several active compounds, including this compound. The compound demonstrated significant inhibition against various pathogenic fungi and bacteria, suggesting its potential use as a natural pesticide or antimicrobial agent .

Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been linked to its capacity to generate reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

Study on Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacterial strains, demonstrating the compound's potential as a biocontrol agent in agricultural practices.

| Microorganism | MIC (%) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

Cytotoxicity Assessment

A cytotoxicity assessment was performed on human cervical cancer (HeLa) cells using varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 100 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 100 | 45 |

特性

IUPAC Name |

3-methylhexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENLILXUMZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-33-9 | |

| Record name | 1,5-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。